molecular formula C19H26N2O3 B5678059 1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}piperidin-2-one

1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}piperidin-2-one

Cat. No. B5678059
M. Wt: 330.4 g/mol
InChI Key: IZKQYZNUWRZXHK-UHFFFAOYSA-N
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Description

Piperidine derivatives are a significant class of compounds with a wide range of applications in pharmaceuticals and materials science. The chemical structure of piperidine derivatives often plays a crucial role in their biological activity and chemical properties.

Synthesis Analysis

Piperidine derivatives are synthesized through various chemical reactions, including substitution, condensation, and cyclization processes. For example, the synthesis of specific piperidine compounds involves the reaction of piperidin-4-yl methanone oxime with chloro-benzenesulfonylchloride, resulting in compounds characterized by single-crystal X-ray diffraction studies confirming the chair conformation of the piperidine ring and the presence of intra and intermolecular hydrogen bonds (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, determined by spectroscopic techniques and X-ray crystallography, reveals the chair conformation of the piperidine ring. The geometry around certain atoms, such as sulfur or nitrogen, is often distorted tetrahedral, with various intra- and intermolecular interactions stabilizing the structure (Karthik et al., 2021).

Chemical Reactions and Properties

Piperidine derivatives undergo several chemical reactions, including asymmetric hydrogenation and nucleophilic substitution, leading to a variety of products with different stereochemical configurations and properties. The reactivity of these compounds is influenced by their molecular structure, with certain substituents and functional groups affecting the outcome of chemical reactions (Bisset et al., 2012).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as thermal stability and crystal structure, are crucial for their application in different fields. Thermogravimetric analysis reveals that some compounds are stable over a wide temperature range, indicating their potential for use in materials that require high thermal stability (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity and interaction with other molecules, are determined by their molecular structure. Studies using density functional theory (DFT) calculations help in understanding the electronic structure and reactive sites on the molecular surface, guiding their application in synthesis and catalysis (Essa & Jalbout, 2008).

properties

IUPAC Name

1-[2-oxo-2-(3-phenylmethoxypiperidin-1-yl)ethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-18-10-4-5-11-21(18)14-19(23)20-12-6-9-17(13-20)24-15-16-7-2-1-3-8-16/h1-3,7-8,17H,4-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKQYZNUWRZXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)N2CCCC(C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[3-(Benzyloxy)piperidin-1-YL]-2-oxoethyl}piperidin-2-one

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